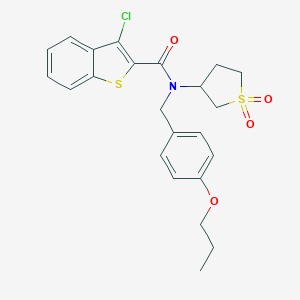![molecular formula C23H21ClN4O4S B385657 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606956-61-0](/img/structure/B385657.png)
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a sulfonyl group, an imino group, and a triazatricyclo ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can be achieved through a multi-step process involving the following key steps:
Formation of the sulfonyl group: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Construction of the triazatricyclo ring system: This involves cyclization reactions that form the triazatricyclo core structure.
Introduction of the oxolan-2-ylmethyl group: This step typically involves nucleophilic substitution reactions to attach the oxolan-2-ylmethyl moiety to the triazatricyclo ring system.
Final modifications: Additional functional groups such as the imino and methyl groups are introduced through specific reactions like imination and alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the triazatricyclo ring system provides structural stability and specificity. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one derivatives: These compounds have similar core structures but differ in the functional groups attached.
Other triazatricyclo compounds: Compounds with similar triazatricyclo ring systems but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring system, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
606956-61-0 |
|---|---|
Molekularformel |
C23H21ClN4O4S |
Molekulargewicht |
485g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H21ClN4O4S/c1-14-4-9-20-26-22-18(23(29)27(20)12-14)11-19(21(25)28(22)13-16-3-2-10-32-16)33(30,31)17-7-5-15(24)6-8-17/h4-9,11-12,16,25H,2-3,10,13H2,1H3 |
InChI-Schlüssel |
JVPODEADZBCKQE-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1 |
Kanonische SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B385574.png)
![N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385575.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385578.png)
![2-Benzyl-7-bromo-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385580.png)
![1-[2-(4-Chlorophenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2-propanol](/img/structure/B385583.png)
![7-Bromo-1-(3-hydroxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385585.png)
![N-(3,4-dimethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385586.png)

![7-Bromo-1-(3-hydroxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385588.png)




